molecular formula C10H9NO3 B13867304 2-Methyl-5-nitro-2,3-dihydroinden-1-one

2-Methyl-5-nitro-2,3-dihydroinden-1-one

Cat. No.: B13867304
M. Wt: 191.18 g/mol
InChI Key: ZSOMFYZHUCMIIJ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9NO3 It is a derivative of indanone, characterized by the presence of a methyl group and a nitro group on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-2,3-dihydroinden-1-one typically involves the nitration of 2-Methyl-2,3-dihydroinden-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-Methyl-5-amino-2,3-dihydroinden-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitro-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-2,3-dihydroinden-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydroinden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Methyl-4-nitro-2,3-dihydroinden-1-one: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

Uniqueness

This positioning allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-5-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9NO3/c1-6-4-7-5-8(11(13)14)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3

InChI Key

ZSOMFYZHUCMIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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